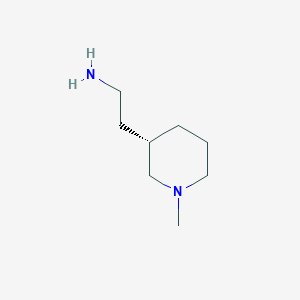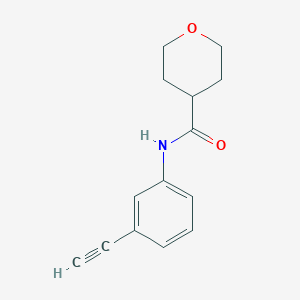
2-(4-Piperidinyl)ethyl propanoate hydrochloride
Descripción general
Descripción
“2-(4-Piperidinyl)ethyl propanoate hydrochloride” is a chemical compound with the molecular formula C10H20ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-(4-Piperidinyl)ethyl propanoate hydrochloride” consists of a piperidine ring attached to a propanoate ester group . The molecular weight of the compound is 221.73 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Piperidinyl)ethyl propanoate hydrochloride” are not detailed in the retrieved sources, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Aplicaciones Científicas De Investigación
Piperidine Derivatives in Drug Design
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Piperidine Derivatives in Analgesic and Anti-inflammatory Drugs
Piperidine derivatives have been synthesized and tested for analgesic and anti-inflammatory activity . Some of these compounds were found to have a higher analgesic effect than the standard drug indomethacin .
Piperidine Derivatives in Multicomponent Reactions
Piperidines are involved in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product . These reactions are important in the synthesis of complex organic compounds .
Ethyl Propanoate in Organic Synthesis
Ethyl propanoate is a common compound used in organic synthesis . It’s used as a starting material in the synthesis of various organic compounds .
Ethyl Propanoate in the Synthesis of Amino Acids
Ethyl propanoate is used in the synthesis of amino acids . Amino acids are the building blocks of proteins and play a crucial role in biological processes .
Ethyl Propanoate in the Synthesis of Pharmaceuticals
Ethyl propanoate is used in the synthesis of pharmaceuticals . It’s a versatile compound that can be used to synthesize a wide range of pharmaceuticals .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-piperidin-4-ylethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-8-5-9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMQFVPYIAOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)

![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)





